Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate
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Overview
Description
Dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate is a complex organic compound characterized by its unique spiro structure.
Preparation Methods
The synthesis of dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate typically involves a multi-step processReaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.
Chemical Reactions Analysis
Dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its applications in scientific research In chemistry, it serves as a building block for the synthesis of more complex moleculesIn the field of materials science, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The spiro structure of the compound allows it to interact with multiple targets, making it a versatile molecule in both chemical and biological contexts .
Comparison with Similar Compounds
When compared to similar compounds, dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate stands out due to its unique spiro structure. Similar compounds include other spiro-based molecules used in organic electronics and materials science. the specific arrangement of the fluorene and thiadiazolidine moieties in this compound provides distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C18H16N2O4S |
---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4S/c1-23-16(21)19-11-25-18(20(19)17(22)24-2)14-9-5-3-7-12(14)13-8-4-6-10-15(13)18/h3-10H,11H2,1-2H3 |
InChI Key |
DXRVLDNKEDKSGR-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CSC2(N1C(=O)OC)C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC(=O)N1CSC2(N1C(=O)OC)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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